![molecular formula C13H19N3S B2671431 N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine CAS No. 1251611-86-5](/img/structure/B2671431.png)
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes a benzothiazole ring substituted with a dimethylamino propyl group and a methyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino propyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzothiazole ring can interact with various biological molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]acrylamide
- N-[3-(dimethylamino)propyl]benzamide
Uniqueness
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Biological Activity
N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N2S
- Molecular Weight : 250.36 g/mol
The benzothiazole moiety is crucial for its biological activity, influencing its interaction with various biological targets.
-
Antimicrobial Activity :
- Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as priority pathogens due to their resistance to antibiotics .
- Antiviral Properties :
-
Mechanisms in Cancer Therapy :
- Benzothiazole derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50/EC50 Values | Reference |
---|---|---|---|
Antimicrobial | Acinetobacter baumannii | 4 µg/mL | |
Antiviral | SARS-CoV-2 | EC50 = 1364 nM | |
Cytotoxicity | Cancer Cell Lines | IC50 = 12 µM |
Case Studies
-
Study on Antimicrobial Effects :
- A study evaluated the efficacy of this compound against multidrug-resistant strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.
-
Antiviral Activity Assessment :
- In vitro assays demonstrated that the compound inhibited SARS-CoV-2 replication in cell lines with an EC50 value comparable to leading antiviral candidates. This positions it as a promising candidate for further development in antiviral therapies.
-
Cancer Research :
- Research involving various cancer cell lines showed that this compound could induce apoptosis through caspase activation pathways. The findings support its potential use as an adjunct therapy in oncology.
Properties
IUPAC Name |
N',N'-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10-5-6-11-12(9-10)17-13(15-11)14-7-4-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEXXXIBXSGKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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